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Compound of Interest

Compound Name: 1-Buten-1-ol

Cat. No.: B13825993

Despite extensive searches of chemical databases and literature, experimental spectroscopic
data (NMR, IR, MS) for 1-buten-1-ol is not readily available. This is likely due to the
compound's nature as an enol tautomer of butanal, which typically exists in equilibrium with its
more stable aldehyde form. Enols are often transient species and can be challenging to isolate
and characterize under standard conditions.

This guide provides a detailed overview of the predicted spectroscopic data for 1-buten-1-ol,
based on established principles of spectroscopy and data from analogous compounds. It is
intended for researchers, scientists, and professionals in drug development who require an
understanding of the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, IR, and Mass Spectrometry
data for 1-buten-1-ol. These predictions are derived from the analysis of its isomers and its
aldehyde tautomer, butanal.

Table 1: Predicted *H NMR Spectroscopic Data for 1-
Buten-1-ol
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Table 2: Predicted **C NMR Spectroscopic Data for 1-
Buten-1-ol

Predicted Chemical Shift

Carbon Structure

(ppm)
Ci CH3-CH2-CH=CH-OH ~13-15
Cc2 CHs-CH2-CH=CH-OH ~22-25
C3 CHs-CH2-CH=CH-OH ~100-110
C4 CH3-CH2-CH=CH-OH ~ 140 - 150

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-
Buten-1-ol
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Predicted Wavenumber

Vibrational Mode Intensity

(cm~)
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (alkene) 3010 - 3095 Medium
C-H stretch (alkane) 2850 - 2960 Medium-Strong
C=C stretch (alkene) 1650 - 1680 Medium, Variable
C-O stretch (enol) 1200 - 1250 Strong

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Buten-1-ol

/ Predicted Relative Possible Fragment Fragmentation
m/z
Intensity lon Pathway
[C4HsO]* (Molecular
72 Moderate
lon)
71 Moderate [CaH70O]" Loss of He
57 Moderate [CsHs0]* Loss of *CHs
43 Strong [C2Hs0]* a-cleavage
Cleavage of C-C bond
29 Strong [C2Hs]* adjacent to double

bond

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectroscopic data for a volatile and unsaturated alcohol like 1-buten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Dissolve approximately 5-10 mg of the purified 1-buten-1-ol in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

e Instrument Parameters (*H NMR):
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Acquire the spectrum at room temperature.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise
ratio.

e Instrument Parameters (33C NMR):

[¢]

Use the same sample and spectrometer.

[¢]

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

[e]

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural
abundance of 13C.

[e]

A wider spectral width will be required compared to *H NMR.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

[e]

Calibrate the chemical shift scale using the TMS signal.

o

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.
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Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a drop of the neat liquid 1-buten-1-ol onto the surface of a salt plate (e.g., NaCl or
KBr).

o Carefully place a second salt plate on top to create a thin liquid film.

o For a volatile liquid, a sealed liquid cell with an appropriate path length (e.g., 0.1 mm)
should be used to prevent evaporation during the measurement.

e Instrument Parameters (FTIR):

o Use a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Record a background spectrum of the empty salt plates or cell.

[e]

Place the sample in the spectrometer's sample compartment.

o

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[¢]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

e Sample Introduction:

o For a volatile compound like 1-buten-1-ol, direct injection via a heated probe or
introduction through a gas chromatograph (GC-MS) is suitable.

o GC-MS is often preferred as it also provides separation from any impurities.
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lonization:

o Electron lonization (El) at a standard energy of 70 eV is typically used for small organic
molecules to induce fragmentation and provide structural information.

Mass Analysis:

o A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions
based on their mass-to-charge ratio (m/z).

Detection:

o An electron multiplier detector is commonly used to detect the ions.

Data Acquisition and Processing:
o The mass spectrum is recorded, plotting relative abundance against m/z.
o Identify the molecular ion peak (if present) and major fragment ions.

o Propose fragmentation pathways to explain the observed peaks, which can help in
confirming the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques
contribute to the structural elucidation of 1-buten-1-ol.
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Spectroscopic Analysis Workflow for 1-Buten-1-ol
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13825993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13825993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

